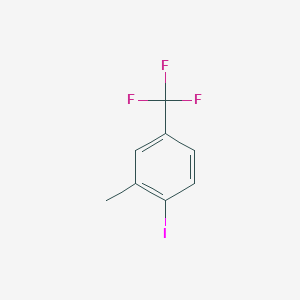
1-Iodo-2-methyl-4-(trifluoromethyl)benzene
Übersicht
Beschreibung
“1-Iodo-2-methyl-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6F3I . It is also known by other names such as “o-Iodobenzotrifluoride”, “2-Trifluoromethyliodobenzene”, “2-Iodobenzotrifluoride”, “α,α,α-Trifluoro-o-iodotoluene”, “o-Trifluoromethyliodobenzene”, “Toluene, α,α,α-trifluoro-o-iodo-”, “o-Iodo-alpha,alpha,alpha-trifluorotoluene”, and "1-Iodo-2-(trifluoromethyl)benzene" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that benzene derivatives can undergo nucleophilic reactions . For example, they can react with sodium hydroxide at high temperatures to produce phenol and diphenyl ether .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 286.04 .Wissenschaftliche Forschungsanwendungen
Catalysts in Organic Reactions
1-Iodo-2-methyl-4-(trifluoromethyl)benzene and related compounds have been utilized in various catalytic processes. For instance, methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of aromatic compounds, a process that involves hypervalent iodine reagents (Mejía & Togni, 2012). Additionally, the molecule has been mentioned in the context of selective lithiation and subsequent electrophilic substitution processes, highlighting its role in the creation of complex organic structures (Schlosser, Porwisiak, & Mongin, 1998).
Involvement in Radical Reactions
The compound has been observed to participate in radical reactions. For example, the reaction of hypervalent iodine trifluoromethylation reagents with phenols, after deprotonation, leads to the formation of products through aromatic electrophilic substitution, indicating the compound's role in facilitating these chemical transformations (Stanek, Koller, & Togni, 2008).
Synthesis of Complex Organic Compounds
This compound also finds application in the synthesis of complex organic structures. The iodobenzene derivatives from certain reactions, such as iodine-induced intramolecular cyclization, demonstrate the compound's utility in forming intricate organic molecules with high yield under specific conditions (Matsumoto, Takase, & Ogura, 2008). Additionally, reactions involving alkenoic acids and [hydroxy(tosyloxy)iodo] benzene underscore the compound's significance in producing diverse organic structures like tosyloxylactones and unsaturated lactones (Shah, Taschner, Koser, & Rach, 1986).
Role in Atom-Transfer Cyclisation
The compound is instrumental in atom-transfer cyclisation processes as well. For instance, 2-iodo-N-(prop-2-enyl)acetamides, upon treatment with triethylborane, undergo iodine atom-transfer cyclisation to yield 4-(iodomethyl)pyrrolidin-2-ones, showcasing its pivotal role in this cyclisation method (Ikeda, Teranishi, Nozaki, & Ishibashi, 1998).
Impact on Pyridines Synthesis
The compound is also significant in the synthesis of pyridines. For example, a method for the preparation of trifluoromethyl-substituted pyridines from iodopyridines by displacement of iodide by (trifluormethyl)copper generated in situ is documented, highlighting its role in the synthesis of these compounds (Cottet & Schlosser, 2002).
Contribution to Understanding Radical Intermediates
The compound contributes to our understanding of radical intermediates. The study of (tert-Butylperoxy)iodanes and their decomposition, which indicate the formation of iodanyl (9-I-2) and tert-butylperoxyl radicals, illustrates the compound's role in understanding the nature and behavior of radical intermediates (Dolenc & Plesničar, 1997).
Utilization in Organic Letters
Lastly, the compound's application extends to various organic letter processes. For instance, the selective oxidation of organic compounds by bis(trifluoroacetoxy)iodo]benzene (BTI) showcases the compound's utility in specific organic reactions [(McCrane, Weinert, Lin, Mazzola, Lam, Scholl, & Rokita, 2011) This reaction demonstrates the compound's role in specific oxidation processes and its utility in organic synthesis methodologies.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Wirkmechanismus
Target of Action
It is known to be used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds depending on the specific reaction.
Mode of Action
It is known to participate in reactions such as aminocarbonylation and copper-free Sonogashira cross-coupling , indicating that it likely interacts with its targets through bond formation and cleavage.
Action Environment
The action, efficacy, and stability of 1-Iodo-2-methyl-4-(trifluoromethyl)benzene can be influenced by various environmental factors. For instance, the compound is typically stored at room temperature , suggesting that it is stable under normal conditions.
Biochemische Analyse
Biochemical Properties
1-Iodo-2-methyl-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of halogenated aromatic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in halogenation and dehalogenation reactions. The iodine atom in this compound can form covalent bonds with active sites of enzymes, leading to enzyme inhibition or activation. Additionally, the trifluoromethyl group can influence the compound’s reactivity and interaction with other biomolecules .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression patterns. This, in turn, can affect cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. The iodine atom can form covalent bonds with nucleophilic residues in the active sites of enzymes, while the trifluoromethyl group can influence the compound’s binding affinity and specificity. These interactions can result in changes in enzyme activity and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under normal laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential toxicity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of this compound can cause adverse effects, including tissue damage and organ toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its overall biological activity and potential toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, the presence of the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its transport across cell membranes. The distribution of this compound within tissues can also impact its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, the presence of the iodine atom can influence the compound’s localization to organelles involved in halogenation reactions. The subcellular localization of this compound can also impact its interactions with biomolecules and subsequent cellular effects .
Eigenschaften
IUPAC Name |
1-iodo-2-methyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3I/c1-5-4-6(8(9,10)11)2-3-7(5)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCKGZNGYDUSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610588 | |
| Record name | 1-Iodo-2-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54978-36-8 | |
| Record name | 1-Iodo-2-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-2-methyl-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
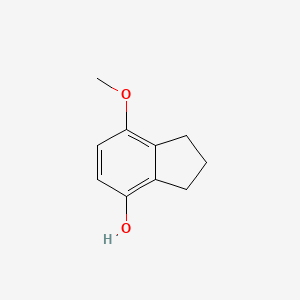
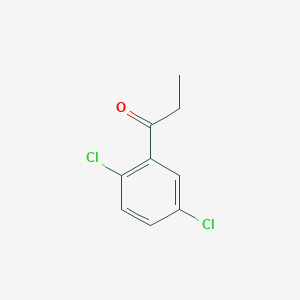
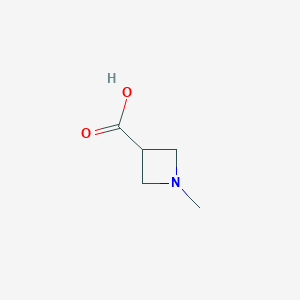
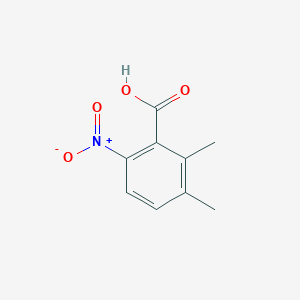

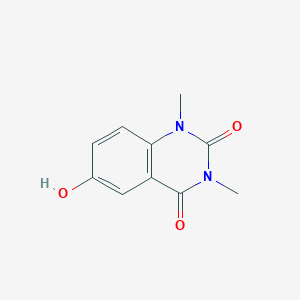
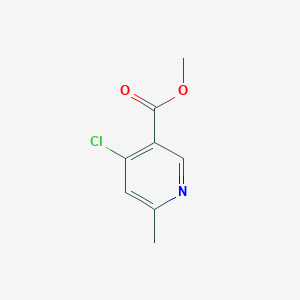
![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)

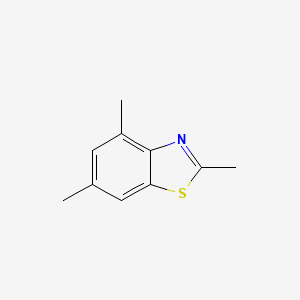

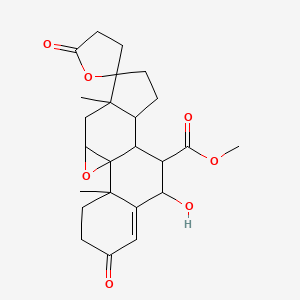
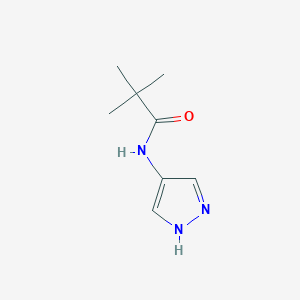
![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)
